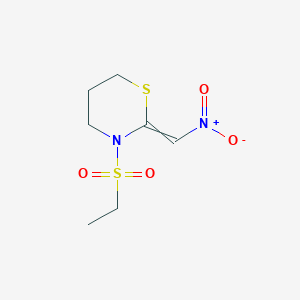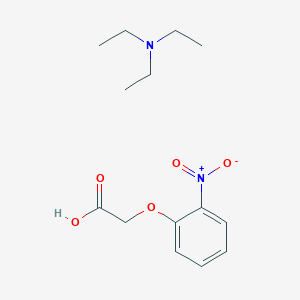![molecular formula C19H18N4O B14383664 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide CAS No. 89784-56-5](/img/structure/B14383664.png)
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide is a chemical compound with the molecular formula C18H16N4O It is a derivative of benzamide and is characterized by the presence of amino groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide typically involves a multi-step process. One efficient synthetic route involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzanilide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogenated compounds and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of amines .
Scientific Research Applications
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: A simpler analog with similar functional groups.
4-Amino-N-(4-aminophenyl)benzamide: Another derivative with comparable properties
Uniqueness
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its multiple amino groups provide sites for further functionalization, making it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
89784-56-5 |
|---|---|
Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-amino-N-[4-(4-aminoanilino)phenyl]benzamide |
InChI |
InChI=1S/C19H18N4O/c20-14-3-1-13(2-4-14)19(24)23-18-11-9-17(10-12-18)22-16-7-5-15(21)6-8-16/h1-12,22H,20-21H2,(H,23,24) |
InChI Key |
LTIOTSPYDBJXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





phosphanium bromide](/img/structure/B14383599.png)


![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)

![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)

![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
